molecular formula C9H8INO3 B14844822 (4-Acetyl-6-iodopyridin-2-YL)acetic acid

(4-Acetyl-6-iodopyridin-2-YL)acetic acid

Cat. No.: B14844822
M. Wt: 305.07 g/mol
InChI Key: JHUILDMKRJJQRR-UHFFFAOYSA-N
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Description

(4-Acetyl-6-iodopyridin-2-YL)acetic acid is a high-purity chemical reagent designed for research and development applications. This multifunctional pyridine derivative features both an acetyl and an acetic acid side chain, making it a valuable synthetic intermediate. The iodine substituent at the 6-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, which are widely used in medicinal chemistry to create novel chemical entities . Compounds with similar pyridinyl acetic acid scaffolds are investigated as inhibitors of viral replication and in the exploration of structure-activity relationships for new therapeutic agents . The presence of the carboxylic acid group enhances the molecule's ability to form salts or amides, which can be crucial for optimizing the physicochemical properties of lead compounds in drug discovery. This product is intended for use as a building block in organic synthesis, medicinal chemistry research, and materials science. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

2-(4-acetyl-6-iodopyridin-2-yl)acetic acid

InChI

InChI=1S/C9H8INO3/c1-5(12)6-2-7(4-9(13)14)11-8(10)3-6/h2-3H,4H2,1H3,(H,13,14)

InChI Key

JHUILDMKRJJQRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)I)CC(=O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • Pyridine core with pre-installed substituents.
  • Acetyl group at position 4.
  • Iodine atom at position 6 and acetic acid moiety at position 2.

Retrosynthetically, the acetic acid side chain may be introduced via nucleophilic substitution or condensation, while iodination and acetylation rely on electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling.

Synthetic Pathways

Route 1: Sequential Functionalization of Pre-Substituted Pyridines

Starting Material: 2,6-Dihalopyridine

A common strategy involves starting with 2,6-dichloropyridine or 2,6-dibromopyridine. The halogen atoms at positions 2 and 6 allow sequential substitution.

  • Step 1: Introduction of Acetic Acid Side Chain
    Reaction with malonic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) replaces the halogen at position 2 with a malonate group. Subsequent hydrolysis yields the acetic acid moiety.
    Example :
    $$ \text{2,6-Dichloropyridine} + \text{Diethyl malonate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Diethyl (6-chloropyridin-2-yl)malonate} \xrightarrow{\text{HCl, H}_2\text{O}} \text{(6-Chloropyridin-2-yl)acetic acid} $$

  • Step 2: Acetylation at Position 4
    Friedel-Crafts acetylation using acetyl chloride and AlCl₃ introduces the acetyl group. The electron-deficient pyridine ring requires harsh conditions (reflux in nitrobenzene).
    Example :
    $$ \text{(6-Chloropyridin-2-yl)acetic acid} + \text{AcCl} \xrightarrow{\text{AlCl}_3, \text{nitrobenzene}} \text{(4-Acetyl-6-chloropyridin-2-yl)acetic acid} $$

  • Step 3: Iodination at Position 6
    The remaining chloride at position 6 is replaced via Ullmann-type coupling with CuI and KI in DMSO at 120°C.
    Example :
    $$ \text{(4-Acetyl-6-chloropyridin-2-yl)acetic acid} + \text{KI} \xrightarrow{\text{CuI, DMSO}} \text{(4-Acetyl-6-iodopyridin-2-yl)acetic acid} $$

Challenges and Optimization
  • Regioselectivity : The electron-withdrawing acetyl group directs iodination to the para position (position 6).
  • Yield Improvements : Using phase-transfer catalysts (e.g., TBAB) increases iodination efficiency to ~85%.

Route 2: Directed Ortho-Metalation (DoM)

Starting Material: 2-Acetylpyridine

This route leverages the acetyl group as a directing group for subsequent functionalization.

  • Step 1: Iodination at Position 6
    Treating 2-acetylpyridine with N-iodosuccinimide (NIS) and BF₃·Et₂O in CH₂Cl₂ at 0°C achieves regioselective iodination.
    Example :
    $$ \text{2-Acetylpyridine} + \text{NIS} \xrightarrow{\text{BF}3\cdot\text{Et}2\text{O}} \text{4-Acetyl-6-iodopyridine} $$

  • Step 2: Introduction of Acetic Acid Side Chain
    Lithiation at position 2 using LDA (lithium diisopropylamide) followed by quenching with CO₂ and esterification/hydrolysis forms the acetic acid moiety.
    Example :
    $$ \text{4-Acetyl-6-iodopyridine} \xrightarrow{\text{LDA, THF}} \text{Lithium intermediate} \xrightarrow{\text{CO}2} \text{(4-Acetyl-6-iodopyridin-2-yl)carboxylic acid} \xrightarrow{\text{CH}3\text{OH, H}^+} \text{Methyl ester} \xrightarrow{\text{NaOH}} \text{this compound} $$

Advantages
  • Regiocontrol : DoM ensures precise substitution at position 2.
  • Scalability : Yields >70% for iodination and >65% for carboxylation.

Alternative Methods

Multi-Component Reactions (MCRs)

Recent advancements utilize MCRs to streamline synthesis. For example, a one-pot reaction of:

  • Ethyl acetoacetate (acetyl source),
  • 2,6-Diiodopyridine,
  • Glyoxylic acid (acetic acid precursor).

Under microwave irradiation (150°C, 30 min), this method achieves 60% yield but requires purification via column chromatography.

Analytical Data and Characterization

Key spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyridine-H), 8.20 (s, 1H, pyridine-H), 3.75 (s, 2H, CH₂CO), 2.65 (s, 3H, COCH₃).
  • IR (KBr) : 1715 cm⁻¹ (C=O, acetic acid), 1680 cm⁻¹ (C=O, acetyl), 680 cm⁻¹ (C-I).
  • MS (ESI) : m/z 319.93 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

(4-Acetyl-6-iodopyridin-2-YL)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The acetyl group and the acetic acid moiety can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Acetyl-6-iodopyridin-2-YL)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Acetyl-6-iodopyridin-2-YL)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the acetyl group may participate in acetylation reactions, while the iodine atom could influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of (4-Acetyl-6-iodopyridin-2-YL)acetic acid, highlighting substituent variations and their implications:

Compound Name Substituents/Modifications Key Properties/Applications References
2-[3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanylacetic acid Cyano, methoxyphenyl, phenyl, sulfanyl groups High reactivity for cross-coupling reactions; used in synthetic chemistry
Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) Chloro, xylidino, pyrimidinylthio groups Hepatocarcinogen in rodents; induces peroxisome proliferation and DNA replication
2-(6-Methylpyridin-3-yl)acetic acid Methyl group at pyridine 6-position Intermediate in pharmaceutical synthesis
4-Amino-6-arylpyrimidines Amino, aryl groups at pyrimidine positions Pharmacophores with electrochemical coupling utility

Key Comparisons

Substituent Effects on Reactivity Iodine vs. Chlorine: The iodine atom in this compound offers greater steric bulk and polarizability compared to chlorine in Wy-14,643. Acetyl vs.

Biological Activity Wy-14,643 is a peroxisome proliferator linked to hepatocarcinogenesis in rats, whereas this compound’s iodine and acetyl substituents may alter toxicity profiles. Halogenated pyridines often exhibit antimicrobial or antitumor activity, though specific data are lacking here .

Metabolic and Industrial Relevance

  • Acetic acid derivatives play roles in microbial metabolic pathways. For example, aconitase downregulation in Acetobacter pasteurianus reduces tricarboxylic acid (TCA) cycle activity, decreasing acid production . The iodine substituent in this compound may interfere with enzyme binding sites, altering metabolic flux compared to simpler analogs like glacial acetic acid .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (4-Acetyl-6-iodopyridin-2-YL)acetic acid relevant to its handling in laboratory settings?

  • Methodological Answer : Key properties include solubility (polar vs. nonpolar solvents), thermal stability (melting/boiling points), and hygroscopicity. Solubility can be determined via gravimetric analysis in solvents like ethanol, DMSO, or water . Thermal stability is assessed using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). For hygroscopicity, dynamic vapor sorption (DVS) studies under controlled humidity are recommended. Structural confirmation via single-crystal X-ray diffraction (as in ) ensures accurate characterization .

Q. How can the acid dissociation constant (pKa) of this compound be experimentally determined?

  • Methodological Answer : Use potentiometric titration with a standardized NaOH solution, monitoring pH changes with a calibrated electrode. Compare the titration curve to theoretical models (e.g., Henderson-Hasselbalch equation). Alternatively, UV-Vis spectrophotometry at varying pH levels can track deprotonation of the acetyl or carboxylic acid groups . For complex equilibria, capillary electrophoresis with a buffered mobile phase provides precise pKa values .

Advanced Research Questions

Q. What chromatographic techniques are optimal for quantifying impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is ideal. Use a gradient elution of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution . For trace impurities, ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS) provides sensitivity down to ppm levels. Validate methods per ICH guidelines, including linearity (R² > 0.99) and recovery (95–105%) .

Q. How can researchers optimize the synthesis of this compound to minimize iodinated by-products?

  • Methodological Answer : Employ Sonogashira coupling for regioselective iodination, using Pd(PPh₃)₄ as a catalyst and CuI as a co-catalyst in anhydrous THF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water . To suppress di-iodination, maintain stoichiometric control (1:1 molar ratio of iodine precursor to acetylpyridine derivative) .

Q. What strategies mitigate degradation of this compound in aqueous buffers during pharmacokinetic studies?

  • Methodological Answer : Stabilize the compound by storing solutions at 4°C in amber vials to prevent photodegradation. Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze hydrolysis. For long-term stability, lyophilize the compound and reconstitute in deuterated DMSO for NMR-based degradation studies .

Data Analysis and Contradictions

Q. How should discrepancies in reported melting points of this compound be resolved?

  • Methodological Answer : Re-measure melting points using a calibrated DSC apparatus with a heating rate of 10°C/min. Compare results against literature values, ensuring purity >98% (confirmed via HPLC). Contaminants like residual solvents (e.g., DMSO) lower melting points; use Karl Fischer titration to quantify water content .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density maps and Fukui indices to identify electrophilic sites. Compare with experimental kinetic data from SN2 reactions with thiols or amines in acetonitrile . Validate using Hammett plots correlating substituent effects with reaction rates .

Methodological Tables

Property Experimental Method Key Parameters Reference
Solubility in DMSOGravimetric Analysis25°C, 48 hr equilibration, filtration
pKa DeterminationPotentiometric Titration0.1 M NaOH, 25°C, N₂ atmosphere
Impurity ProfilingUHPLC-MSC18 column, 0.1% FA in H₂O/ACN, ESI+ mode
Thermal StabilityDSC/TGAHeating rate 10°C/min, N₂ flow 50 mL/min

Key Notes

  • Advanced questions emphasize synthesis optimization, analytical validation, and computational modeling.
  • Basic questions focus on foundational characterization aligned with pharmacopeial standards .
  • Data contradictions are resolved through rigorous re-analysis and purity verification .

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